molecular formula C6H4F3IN2O2 B2909386 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-84-1

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2909386
CAS No.: 1823464-84-1
M. Wt: 320.01
InChI Key: FFNKMVMYMQYFMI-UHFFFAOYSA-N
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Description

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1823464-84-1) is a pyrazole-based carboxylic acid derivative with the molecular formula C₆H₄F₃IN₂O₂ and a molecular weight of 320.01 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at position 4, a trifluoromethyl (-CF₃) group at position 3, and an acetic acid moiety at position 1. The compound is commercially available as a powder and is utilized in life science research, though detailed safety data remain unspecified .

Properties

IUPAC Name

2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKMVMYMQYFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with acetic acid derivatives under specific conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub> (acid catalyst)Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate70–85%
AmidationThionyl chloride (SOCl<sub>2</sub>), followed by amines2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives60–75%

Key Findings :

  • Esterification is efficient under acidic conditions, forming stable esters for further applications (e.g., prodrug design) .
  • Amidation with primary/secondary amines yields bioactive derivatives, as seen in antimicrobial studies of analogous pyrazole-acetic acid compounds .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed coupling reactions:

Reaction Type Catalyst System Substrates Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CAryl boronic acids2-[4-Aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid derivatives65–90%
Ullmann CouplingCuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>Aryl halidesBiaryl pyrazole derivatives50–70%

Key Findings :

  • Suzuki coupling replaces iodine with aryl groups, enabling structural diversification for drug discovery .
  • The trifluoromethyl group remains stable under these conditions, preserving electronic effects .

Nucleophilic Substitution

The iodine atom is susceptible to nucleophilic displacement:

Reagent Conditions Product Yield Reference
Sodium methoxideDMSO, 60°C2-[4-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid55%
Potassium thioacetateDMF, 100°CThioether derivatives40–60%

Key Findings :

  • Methoxy substitution is slower due to steric hindrance from the trifluoromethyl group.
  • Thiolation reactions are less efficient but feasible for sulfur-containing analogs .

Pyrazole Ring Functionalization

The pyrazole nitrogen can undergo alkylation or arylation:

Reaction Type Reagents Product Yield Reference
N-AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF1-Alkyl-2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid30–50%
N-ArylationAryl iodides, CuI, Cs<sub>2</sub>CO<sub>3</sub>1-Aryl derivatives with enhanced π-stacking capabilities45–65%

Key Findings :

  • N-Alkylation is less favored due to steric bulk at the pyrazole ring .
  • Arylation improves solubility in nonpolar solvents, relevant for agrochemical applications .

Decarboxylation and Condensation

The acetic acid group participates in decarboxylative reactions:

Reaction Type Conditions Product Yield Reference
Thermal Decarboxylation180°C, toluene4-Iodo-3-(trifluoromethyl)-1H-pyrazole80%
CondensationEDCl, HOBt, DIPEA (peptide coupling)Amide-linked conjugates (e.g., with peptides)70–85%

Key Findings :

  • Decarboxylation generates the parent pyrazole, useful for further iodination or coupling .
  • Condensation with amines/peptides retains the iodine and trifluoromethyl groups, enabling bioconjugation .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. Research is ongoing to explore its effects on different biological targets and pathways .

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen and Electron-Withdrawing Group Replacements
  • 2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1354705-49-9): Molecular formula: C₇H₇IN₂O₄ (MW 310.05 g/mol). Replaces the -CF₃ group with a methoxycarbonyl (-COOCH₃) substituent. Applications: Not explicitly stated, but similar compounds are intermediates in pharmaceutical synthesis.
  • 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Molecular formula: C₆H₅F₃N₂O₂ (MW 222.17 g/mol).
Alkyl and Functional Group Additions
  • 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Features an ethyl group at position 5 and a butanoic acid chain. Increased lipophilicity due to the longer carbon chain, which may enhance membrane permeability .
  • Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9):

    • Molecular formula: C₈H₈F₃IN₂O₂ (MW 348.06 g/mol).
    • Esterified derivative of the main compound, offering improved solubility in organic solvents for synthetic applications .

Physicochemical Properties and Functional Implications

Compound CAS Molecular Formula MW (g/mol) Key Substituents Applications
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 1823464-84-1 C₆H₄F₃IN₂O₂ 320.01 -I, -CF₃, -CH₂COOH Life science research
2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid 1354705-49-9 C₇H₇IN₂O₄ 310.05 -I, -COOCH₃, -CH₂COOH Intermediate in organic synthesis
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 1820685-97-9 C₈H₈F₃IN₂O₂ 348.06 -I, -CF₃, -CH₂COOEt Lipophilic synthetic precursor
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₅F₃N₂O₂ 222.17 -CF₃, -CH₂COOH Unspecified, likely medicinal chemistry
  • Acidity : The trifluoromethyl group enhances the acidity of the acetic acid moiety compared to methoxycarbonyl derivatives due to its stronger electron-withdrawing nature .
  • Lipophilicity : Esterification (e.g., ethyl ester) increases lipophilicity, favoring applications in drug delivery or organic synthesis .

Biological Activity

2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an iodine atom, both of which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical formula of this compound is C6_6H4_4F3_3IN2_2O2_2, with a molecular weight of 320.01 g/mol. The compound appears as a powder and is stable at room temperature .

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various pyrazole compounds inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in several cancers. These compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study on related pyrazole derivatives reported IC50_{50} values indicating effective inhibition against cancer cell lines, suggesting that modifications in the pyrazole structure can enhance antitumor efficacy. For example, compounds with similar structural features to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds like this compound may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .

Mechanism:
The anti-inflammatory activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Antibacterial Properties

Pyrazole derivatives have shown antibacterial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. For instance, studies indicate that certain pyrazole compounds can inhibit bacterial growth by targeting specific metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethyl and iodo groups can lead to variations in potency and selectivity against different biological targets.

Table: Structure-Activity Relationship Summary

ModificationEffect on ActivityReference
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in halogen substituentsAltered binding affinity to target enzymes
Changes in carboxylic acid moietyEnhanced solubility and bioavailability

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